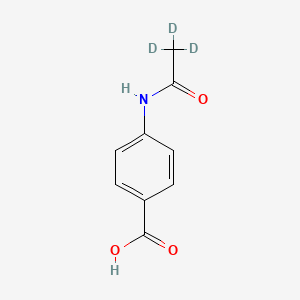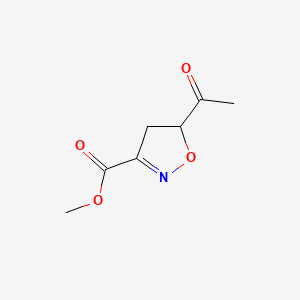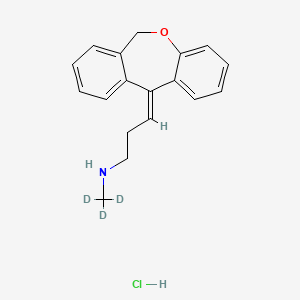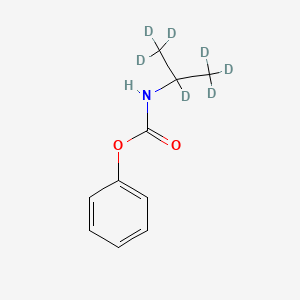
醋苯维丁-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acedoben-d3 is a deuterated derivative of 4-aminobenzoic acid, where the acetyl group is substituted with trideuterium. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and biochemical research. The presence of deuterium atoms can influence the compound’s metabolic stability and reaction kinetics, making it a valuable tool in scientific studies.
科学研究应用
Acedoben-d3 has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and kinetic isotope effect experiments.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme kinetics.
Medicine: Investigated for its potential use in drug development, particularly in improving the metabolic stability of pharmaceutical compounds.
Industry: Utilized in the synthesis of deuterated drugs and as a reference standard in analytical chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acedoben-d3 typically involves the acetylation of 4-aminobenzoic acid with trideuterioacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms. The general reaction scheme is as follows:
Starting Material: 4-aminobenzoic acid.
Reagent: Trideuterioacetic anhydride.
Catalyst: A base such as pyridine or triethylamine.
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the acetylation process.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
化学反应分析
Types of Reactions: Acedoben-d3 can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Nitro-Acedoben-d3.
Reduction: 4-[(2,2,2-Trideuterioacetyl)amino]benzyl alcohol.
Substitution: 4-[(2,2,2-Trideuterioacetyl)amino]-2-nitrobenzoic acid or 4-[(2,2,2-Trideuterioacetyl)amino]-2-bromobenzoic acid.
作用机制
The mechanism of action of Acedoben-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. In biochemical studies, it is often used to investigate enzyme-catalyzed reactions and to elucidate the role of hydrogen atoms in these processes.
相似化合物的比较
4-Aminobenzoic acid: The non-deuterated parent compound.
4-[(2,2,2-Trifluoroacetyl)amino]benzoic acid: A fluorinated analog with different electronic properties.
4-[(2,2,2-Trichloroacetyl)amino]benzoic acid: A chlorinated analog with distinct reactivity.
Comparison: Acedoben-d3 is unique due to the presence of deuterium atoms, which can significantly alter its metabolic and chemical properties compared to its non-deuterated and halogenated analogs. This makes it particularly valuable in studies requiring precise control over reaction kinetics and metabolic pathways.
属性
IUPAC Name |
4-[(2,2,2-trideuterioacetyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXJEYYXVJIFCE-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746904 |
Source


|
| Record name | 4-[(~2~H_3_)Ethanoylamino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57742-39-9 |
Source


|
| Record name | 4-[(~2~H_3_)Ethanoylamino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]heptan-2-ol, 6-(methylsulfonyl)-, (2-exo,6-endo)- (9CI)](/img/new.no-structure.jpg)




![1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B589656.png)


![[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B589666.png)
